4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde
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Overview
Description
4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclohexyloxy methyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde typically involves the reaction of 4-hydroxy-3-fluorobenzaldehyde with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: 4-[(Cyclohexyloxy)methyl]-3-fluorobenzoic acid.
Reduction: 4-[(Cyclohexyloxy)methyl]-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-[(Cyclohexyloxy)methyl]-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-[(Cyclohexyloxy)methyl]-3-bromobenzaldehyde: Similar structure but with a bromine atom instead of fluorine.
4-[(Cyclohexyloxy)methyl]-3-iodobenzaldehyde: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde imparts unique properties such as increased electronegativity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(cyclohexyloxymethyl)-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO2/c15-14-8-11(9-16)6-7-12(14)10-17-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFSDSBKHMUAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=C(C=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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